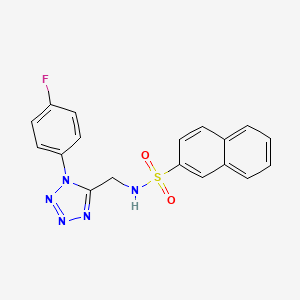
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamides, such as N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, are explored for their potential in fluorescence sensing and intracellular imaging. These compounds can act as fluorescent probes due to their strong fluorescence when bound to specific proteins or ions in biological systems. For instance, they have been used to study the binding interactions with bovine serum albumin, providing insights into the hydrophobic nature of such interactions and the primary binding sites of aromatic rings in the compounds (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).
Polymer Science
In polymer science, naphthalene-based sulfonamides are utilized in the synthesis of novel polymers with specific properties. These compounds can be incorporated into polymers to enhance their thermal stability, solubility, and glass transition temperatures, making them suitable for various applications, including gas separation membranes and polymer electrolyte membranes for fuel cells. For example, sulfonated naphthalene-based poly(arylene ether ketone)s with pendant sulfoalkyl groups have shown promise in direct methanol fuel cell applications due to their high ionic exchange capacity and low methanol permeability (Baolong Wang, Zhenzhen Cai, N. Zhang, Bin Zhang, Duo Qi, Chengji Zhao, & H. Na, 2015).
Molecular Imaging
Compounds like this compound are explored in the development of molecular imaging agents. Specifically, their derivatives are investigated for positron emission tomography (PET) imaging to target specific cellular receptors or processes, enabling the non-invasive study of biological functions and diseases at the molecular level. Such studies include the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging (Min Wang, Benjamin Cooley, Mingzhang Gao, K. Miller, G. Sledge, G. Hutchins, & Q. Zheng, 2008).
Wirkmechanismus
Target of Action
The primary targets of the compound N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses .
Mode of Action
This compound exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of monoamine neurotransmitters and acetylcholine in the nervous system .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving monoamine neurotransmitters and acetylcholine . By inhibiting the breakdown of these neurotransmitters, it can potentially alter the signaling pathways in the nervous system . The downstream effects of this alteration can vary, but they may include changes in mood, cognition, and motor control .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting that they may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels . By inhibiting MAO and ChE, it increases the levels of monoamine neurotransmitters and acetylcholine in the nervous system . This can lead to various physiological effects, depending on the specific neurotransmitters involved and the regions of the nervous system affected .
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-15-6-8-16(9-7-15)24-18(21-22-23-24)12-20-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZMNIWANFTCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)
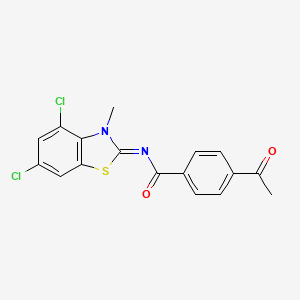

![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)
![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)
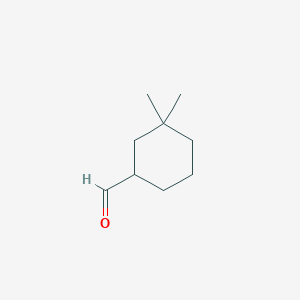
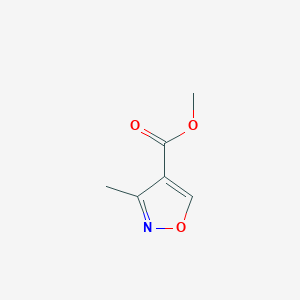
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2725809.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)
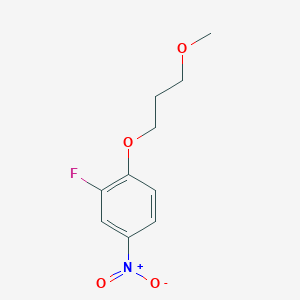
![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)
![4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725816.png)
